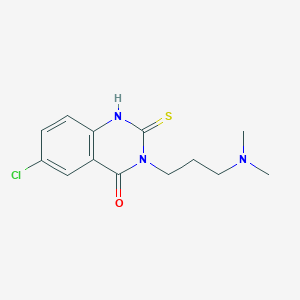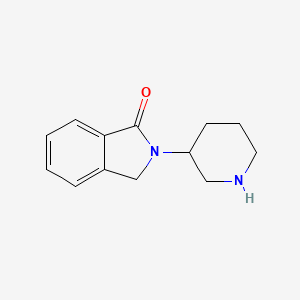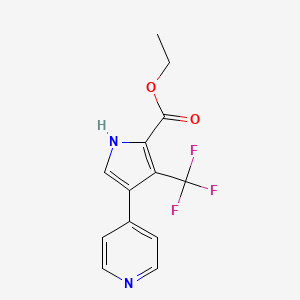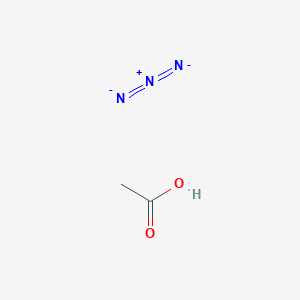
6-chloro-3-(3-(dimethylamino)propyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-(3-(dimethylamino)propyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a chloro group, a dimethylamino propyl chain, and a thioxo group
准备方法
The synthesis of 6-chloro-3-(3-(dimethylamino)propyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with isothiocyanates to form the quinazolinone core.
Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylamino Propyl Chain: This step involves the alkylation of the quinazolinone core with 3-(dimethylamino)propyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
化学反应分析
6-chloro-3-(3-(dimethylamino)propyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding dihydroquinazolinone using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
6-chloro-3-(3-(dimethylamino)propyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential as a lead compound for drug discovery.
Industrial Applications: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-chloro-3-(3-(dimethylamino)propyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
Similar compounds to 6-chloro-3-(3-(dimethylamino)propyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one include other quinazolinone derivatives such as:
4(3H)-Quinazolinone: Lacks the chloro and dimethylamino propyl groups, making it less complex.
2-Methyl-4(3H)-quinazolinone: Contains a methyl group instead of the chloro and dimethylamino propyl groups.
6-Chloro-4(3H)-quinazolinone: Similar structure but lacks the dimethylamino propyl chain.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C13H16ClN3OS |
|---|---|
分子量 |
297.80 g/mol |
IUPAC 名称 |
6-chloro-3-[3-(dimethylamino)propyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C13H16ClN3OS/c1-16(2)6-3-7-17-12(18)10-8-9(14)4-5-11(10)15-13(17)19/h4-5,8H,3,6-7H2,1-2H3,(H,15,19) |
InChI 键 |
PBJUNGYSMWLZLJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1C(=O)C2=C(C=CC(=C2)Cl)NC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5,5-Trifluoro-4-[(4-fluorophenyl)amino]pentanoic acid](/img/structure/B14792575.png)
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14792576.png)
![2,5-dibenzyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14792583.png)

![5-(4-Fluoro-phenyl)-7-methyl-8-oxo-7,8-dihydro-[1,7]naphthyridine-6-carbaldehyde](/img/structure/B14792592.png)
![2-[4-[phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid](/img/structure/B14792610.png)

![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14792617.png)


![4-methyl-N~3~-(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-5-yl)-N~1~-[3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14792637.png)
![2-Amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14792652.png)
![2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14792654.png)
![tert-Butyl (R)-(1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B14792660.png)
